4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone
Overview
Description
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is a chemical compound used in various fields of research . It is often used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone has been reported in several studies . For instance, one method involves the use of bromine and acetic acid in methanol at -50°C . Another study reported an improved synthesis method that drastically reduced the dosages of amines .Molecular Structure Analysis
The molecular structure of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is characterized by the presence of two bromine atoms and two tert-butyl groups attached to a cyclohexa-2,5-dienone ring . The InChI code for this compound is 1S/C14H20Br2O/c1-12(2,3)9-7-14(15,16)8-10(11(9)17)13(4,5)6/h7-8H,1-6H3 .Physical And Chemical Properties Analysis
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is a solid compound with a molecular weight of 364.12 . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Application 1: Synthesis of Derivatives
- Summary of the Application: This compound has been used in the improved synthesis of 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone and its derivatives .
- Methods of Application: The dropwise addition of secondary amines was shown to reduce the dosages of amines drastically. In optimized conditions, the dosages of the catalysts were only 0.3–0.5 M of 2,6-di-tert-butylphenol .
- Results or Outcomes: Using this method, 2,6-di-tert-butylphenol reacted with a wide range of aromatic aldehydes to produce nine diverse 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone derivatives of up to 75% yield .
Application 2: Transformation of Epoxides
- Summary of the Application: It has been used as a catalyst with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR) which may be utilized for the transformation of various epoxides to carbonyl compounds .
Application 3: Organocatalytic Enantioselective α-Bromination of Aldehydes
- Summary of the Application: This compound has been used as a brominating agent in the organocatalytic enantioselective α-bromination of aldehydes .
- Methods of Application: The methodology uses N-bromosuccinimide (NBS) and performs excellently with low catalyst loadings, short reaction times, and mild temperatures .
- Results or Outcomes: Using this method, the α-bromination of aldehydes provides highly versatile chiral building blocks that can be rapidly derivatized to α-bromoimines, azidoalcohols, epoxides, or bromohydrins .
Application 4: Synthesis of Norbornene Comonomer
- Summary of the Application: This compound has been used as a reactant in the synthesis of 2,6-di-tert-butyl-phenolnorbornene (N ArOH), a norbornene comonomer bearing an antioxidant hindered phenol .
Application 5: Stabilization of Polyolefins
Safety And Hazards
This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4,4-dibromo-2,6-ditert-butylcyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2O/c1-12(2,3)9-7-14(15,16)8-10(11(9)17)13(4,5)6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRFKBTXZIRGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468939 | |
Record name | 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone | |
CAS RN |
1144-36-1 | |
Record name | 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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